molecular formula C17H14N4OS B3002037 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 885459-12-1

4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B3002037
CAS No.: 885459-12-1
M. Wt: 322.39
InChI Key:
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Description

4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

  • H1-Antihistaminic Activity : This compound has been investigated for its potential as an H1-antihistaminic agent. Studies have shown that similar compounds in the triazoloquinazolinone class exhibit significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis Routes : Innovative synthesis routes have been developed for this class of compounds. These routes involve cyclization of different hydrazinoquinazolinones with one-carbon donors, leading to a variety of substituted triazoloquinazolinones (Alagarsamy et al., 2007).

Potential in Antimicrobial and Antimalarial Research

  • Antimicrobial and Antimalarial Agents : Research into similar compounds within the triazoloquinazolinone family has explored their potential as antimicrobial and antimalarial agents. The development of quality control methods for these compounds as promising antimalarial agents signifies their importance in this field (Danylchenko et al., 2018).

Derivative Development for Enhanced Activity

  • Development of Derivatives : The chemical transformation of the lactam moiety in triazoloquinazolinones offers access to various derivatives, expanding the scope of their pharmacological applications (Al-Salahi & Geffken, 2011).

Future Directions

Triazoloquinazolines are a class of compounds with significant potential for further exploration due to their diverse biological activities . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols, as well as investigating their biological activities in more detail .

Mechanism of Action

Target of Action

Triazoloquinazoline derivatives, a class to which this compound belongs, have been reported to interact with various targets such asadenosine receptors , tubulin , and SHP2 . These targets play crucial roles in cellular signaling, cell division, and enzymatic activity, respectively .

Mode of Action

Triazoloquinazoline derivatives have been suggested to bind to their targets, leading to changes in cellular processes . For instance, some derivatives have been reported to inhibit PCAF (P300/CBP-associated factor) , a histone acetyltransferase . This inhibition can affect gene expression and, consequently, cellular functions .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related tocellular signaling , cell division , and gene expression . The downstream effects of these changes could include altered cell growth, differentiation, and survival .

Pharmacokinetics

The presence of atrifluoromethyl group in similar compounds has been reported to enhance metabolic stability and membrane permeation, potentially improving bioavailability .

Result of Action

Triazoloquinazoline derivatives have shown a variety of biological applications such asanticancer , anti-inflammatory , antimicrobial , antiviral , antihypertensive , anticonvulsant , antidiabetic , antioxidant , and significant cytotoxic activities . These effects suggest that the compound may induce changes at the molecular and cellular levels that lead to these outcomes .

Biochemical Analysis

Biochemical Properties

4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways and cellular functions. Additionally, the compound can bind to DNA, potentially interfering with replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, the compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Changes in gene expression and cellular metabolism have also been reported, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their function . The compound’s ability to inhibit enzyme activity can lead to changes in cellular processes, including cell cycle regulation and apoptosis . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins.

Properties

IUPAC Name

4-(4-ethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-2-11-7-9-12(10-8-11)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-10H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMNHQISWBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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